1-Ethynyl-1-methoxycyclohexane
Overview
Description
1-Ethynyl-1-methoxycyclohexane is an organic compound with the molecular formula C9H14O It is characterized by the presence of an ethynyl group (C≡C) and a methoxy group (OCH3) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methoxycyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a strong base such as sodium amide in diethyl ether. This reaction yields 1-ethynylcyclohexanol, which can then be methylated using dimethyl sulfate to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of robust reaction vessels and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1-methoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethynyl-1-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-methoxycyclohexane involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Methoxycyclohexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Cyclohexylacetylene: Contains an ethynyl group but lacks the methoxy group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-ethynyl-1-methoxycyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-9(10-2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIXPAXBPDAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340495 | |
Record name | 1-Ethynyl-1-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5240-36-8 | |
Record name | 1-Ethynyl-1-methoxycyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5240-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-1-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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